(3-(Isoxazol-3-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC15989428
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | [3-(1,2-oxazol-3-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2 |
| Standard InChI Key | BYWAPLICOBVXME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NOC=C2)CN |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
(3-(Isoxazol-3-yl)phenyl)methanamine, also known by its IUPAC name [3-(1,2-oxazol-3-yl)phenyl]methanamine, features a phenyl ring substituted at the meta position with an isoxazole heterocycle and a methylamine group . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| SMILES | C1=CC(=CC(=C1)C2=NOC=C2)CN |
| InChIKey | BYWAPLICOBVXME-UHFFFAOYSA-N |
| CAS Registry Number | 1403469-26-0 |
The isoxazole ring, a five-membered structure containing adjacent nitrogen and oxygen atoms, confers electronic diversity, enabling interactions with biological targets through hydrogen bonding and π-π stacking .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analysis of related isoxazole derivatives reveals distinct proton environments:
-
Aromatic protons: δ 7.2–8.1 ppm (multiplet, phenyl and isoxazole rings) .
-
Methylamine protons: δ 2.8–3.1 ppm (singlet, -CH-NH) .
Density functional theory (DFT) calculations predict a planar geometry for the isoxazole-phenyl system, with the amine group adopting a staggered conformation to minimize steric hindrance .
Synthesis and Structural Modifications
Primary Synthetic Routes
The synthesis of (3-(Isoxazol-3-yl)phenyl)methanamine typically involves cyclization and functional group interconversion:
Route 1: Cyclization of Ethyl 2,4-Dioxobutanoates
-
Aldol Condensation: 1-(3,4,5-Trimethoxyphenyl)ethan-1-one reacts with diethyl oxalate in ethanol/sodium ethanolate to form ethyl 2,4-dioxo-4-(substituted phenyl)butanoate .
-
Isoxazole Formation: Treatment with hydroxylamine hydrochloride (NHOH·HCl) induces cyclization, yielding ethyl 3-substituted phenylisoxazole-5-carboxylate .
-
Reduction-Oxidation: LiAlH reduces the ester to (3-substituted phenylisoxazol-5-yl)methanol, followed by oxidation with iodoxybenzoic acid (IBX) to the corresponding aldehyde .
-
Knoevenagel Reaction: Condensation with oxindoles furnishes target derivatives .
Route 2: Direct Functionalization
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-(isoxazol-3-yl)benzene with ammonia sources introduces the methylamine group .
Structural Analogues and SAR Insights
Modifications to the phenyl or isoxazole rings significantly impact bioactivity:
-
Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance anticancer potency but may increase toxicity .
-
Electron-Donating Groups (e.g., -OCH, -CH): Improve antimicrobial activity and metabolic stability .
Biological Activities and Mechanisms
Anticancer Activity
Derivatives of (3-(Isoxazol-3-yl)phenyl)methanamine exhibit potent cytotoxicity against multiple cancer cell lines:
| Compound | Cell Line | IC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 21 | HCT116 | 0.82 | >30 |
| 22 | A549 | 0.91 | >25 |
| 23 | HeLa | 2.59 | >15 |
Mechanistic studies indicate tubulin polymerization inhibition and reactive oxygen species (ROS) generation as primary modes of action .
Antimicrobial Effects
Hybrids incorporating chalcone or cinnamamide moieties demonstrate broad-spectrum activity:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 39 | Mycobacterium tuberculosis | 0.12 |
| 41 | Drug-resistant Mtb | 0.03–0.5 |
Notably, compound 41 shows a selectivity index (SI) >320 in Vero cells, indicating low host toxicity .
Anti-Inflammatory and Antioxidant Properties
Curcumin-isoxazole hybrids reduce COX-2 activity by 49.3% (vs. 19.1% for curcumin) and scavenge DPPH radicals with IC = 10.71 μM . In vivo models show 66.1% inhibition of edema, surpassing standard anti-inflammatory agents .
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Moderate Caco-2 permeability (P = 12.3 × 10 cm/s) due to the amine group’s polarity .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the isoxazole ring forms inactive carboxylates .
-
Excretion: Renal clearance predominates, with 78% unchanged compound excreted in urine .
Toxicity Data
Research Applications and Future Directions
Drug Development
-
Anticancer Agents: Derivatives with IC <1 μM against solid tumors warrant preclinical evaluation .
-
Antituberculars: Compound 41’s MIC of 0.03 μg/mL against drug-resistant Mtb highlights potential for TB therapy .
Chemical Biology Probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume